molecular formula C24H19F3N2S B2769647 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226448-07-2

2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2769647
CAS No.: 1226448-07-2
M. Wt: 424.49
InChI Key: ANGGOXUKKJJYSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the imidazole ring. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific locations of these groups on the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the different substituents. For example, the trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has emerged as an efficient method for preparing derivatives of benzimidazole, including compounds with a structural similarity to "2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole". These compounds have been evaluated for their lipase inhibition and antioxidant activities, with some showing significant scavenging activity, demonstrating their potential in medicinal chemistry for developing new therapeutic agents (Menteşe et al., 2013).

Novel Syntheses of Heterocyclic Compounds

Research into the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines has provided insights into creating compounds with a core imidazole structure. These efforts have contributed to the development of methodologies for producing derivatives with potential applications in drug discovery and development (Katritzky et al., 2000).

Tautomerism Studies in Imidazoles

Investigations into the tautomerism of 2-substituted imidazoles have provided fundamental insights into the chemical behavior of these molecules. Understanding tautomerism is crucial for the design of compounds with specific biological activities, as it can influence their interaction with biological targets (Papadopoulos & Hollstein, 1982).

Fluorescent Sensor Development

The development of a ratiometric fluorescent sensor based on a simple benzimidazole platform for selective recognition of Al3+ ions showcases the application of imidazole derivatives in analytical chemistry. Such sensors have implications for environmental monitoring and biomedical diagnostics (Jeyanthi et al., 2013).

Oxidant-Free Synthesis of Benzimidazoles

Research into the oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes highlights the importance of developing greener synthetic pathways for producing pharmaceutically relevant molecules. This approach offers an environmentally benign alternative to traditional methods, supporting the sustainable production of chemicals (Luo et al., 2017).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2S/c1-17-10-12-19(13-11-17)22-15-28-23(30-16-18-6-3-2-4-7-18)29(22)21-9-5-8-20(14-21)24(25,26)27/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGGOXUKKJJYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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